molecular formula C13H13ClSi B8520166 (Diphenylmethyl)chlorosilane

(Diphenylmethyl)chlorosilane

Cat. No.: B8520166
M. Wt: 232.78 g/mol
InChI Key: FHCIILYMWWRNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Role of (Diphenylmethyl)chlorosilane in Synthetic Chemistry

This compound serves as a crucial building block and reagent in organic synthesis. The presence of the reactive silicon-chlorine (Si-Cl) bond allows for a variety of substitution reactions. cymitquimica.com Nucleophiles can readily displace the chloride, enabling the introduction of the diphenylmethylsilyl group onto other molecules. This functionality is particularly useful in:

Protecting Groups: The diphenylmethylsilyl group can be used to protect certain functional groups during multi-step syntheses.

Cross-Coupling Reactions: It acts as a coupling agent, facilitating the formation of new carbon-carbon bonds, which is a cornerstone of complex molecule synthesis.

Polymer Chemistry: The compound is utilized as a monomer or a crosslinking agent in the production of silicone polymers, adhesives, and sealants. innospk.com

Surface Modification: It can be employed to modify the surfaces of materials like silica (B1680970). sigmaaldrich.com

The bulky diphenylmethyl group influences the steric environment around the silicon atom, which can impart selectivity in chemical reactions.

Historical Context of Silane (B1218182) Reagents in Advanced Material Science and Organic Synthesis

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com This marked the dawn of a new field of chemistry. sbfchem.com In the early 20th century, Frederic Kipping's extensive research laid much of the groundwork for understanding these compounds and he coined the term "silicone." wikipedia.org

A significant leap in the commercial application of organosilicons occurred after 1940 with the development of the "Direct Process" by Eugene G. Rochow. This process, which involves reacting methyl chloride with a silicon-copper alloy, efficiently produces methylchlorosilanes, key precursors to silicone polymers. encyclopedia.pubwikipedia.org These polymers, known for their high-temperature resistance and insulating properties, found widespread use during World War II and have since become ubiquitous in industries such as aviation, electronics, and construction. sbfchem.com

The development of hydrosilylation in the mid-1940s, a reaction that forms silicon-carbon bonds, further expanded the synthetic utility of silanes. mdpi.com Over the decades, the continuous discovery of new reactions and catalysts has solidified the role of silane reagents in creating advanced materials and enabling complex organic syntheses. numberanalytics.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₃ClSi
Molecular Weight 232.78 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid cymitquimica.comechemi.com
Boiling Point 295 °C (lit.) sigmaaldrich.com
Density 1.128 g/cm³ echemi.com
Refractive Index n20/D 1.574 (lit.) sigmaaldrich.com
Solubility Soluble in organic solvents like benzene, toluene, and chloroform (B151607) innospk.com
CAS Number 144-79-6 sigmaaldrich.com

Research Findings on this compound

Recent research has highlighted the versatility of this compound in sophisticated chemical transformations. For instance, studies have demonstrated its successful use in copper-catalyzed cross-coupling reactions with aryl iodides, achieving excellent yields even with the sterically hindered nature of the silane. rsc.org The synthesis of this compound can be achieved through methods like the reaction of a Grignard reagent, such as diphenylmethylmagnesium bromide, with an appropriate chlorosilane. The reactivity of the Si-Cl bond is a key feature, allowing for nucleophilic substitution to form a wide array of other organosilicon compounds. cymitquimica.com This reactivity is central to its application as a precursor for silylating agents and as an intermediate in the production of silicone-based materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClSi

Molecular Weight

232.78 g/mol

IUPAC Name

benzhydryl(chloro)silane

InChI

InChI=1S/C13H13ClSi/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2

InChI Key

FHCIILYMWWRNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH2]Cl

Origin of Product

United States

Synthetic Methodologies for Diphenylmethyl Chlorosilane

Classical Laboratory Synthesis Routes

Traditional approaches to forming the silicon-carbon bonds in (Diphenylmethyl)chlorosilane predominantly involve the use of highly reactive organometallic precursors.

The reaction of Grignard reagents with chlorosilanes is a cornerstone of organosilane synthesis and represents a primary route to this compound. researchgate.net This methodology typically involves the nucleophilic substitution of chloride ions on a silicon precursor by carbanionic species generated from an organomagnesium halide. rsc.org

One common pathway involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium chloride (PhMgCl), with a methyl-substituted chlorosilane. acs.org For instance, dichloromethylsilane can be reacted with two equivalents of phenylmagnesium chloride to form diphenylmethylsilane, which would then require a subsequent chlorination step. A more direct approach involves the partial phenylation of a silicon precursor that already contains a methyl group.

A documented synthesis describes the preparation of this compound via a Grignard reaction using bromobenzene, magnesium metal, and dichloromethylphenylsilane as raw materials. nii.ac.jp In this procedure, the phenylmagnesium bromide Grignard reagent is formed in situ and then reacts with dichloromethylphenylsilane to substitute one of the chlorine atoms with a phenyl group, yielding the desired product. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. acs.orgorganic-chemistry.org The reaction rate in THF is notably faster than in diethyl ether. mdpi.com The choice of "reverse addition," where the Grignard reagent is added to the chlorosilane, is often preferred to achieve partial substitution and prevent the formation of fully substituted silanes (e.g., triphenylmethylsilane). researchgate.net

Reactant 1 Reactant 2 Solvent Key Conditions Product Yield Reference
Phenylmagnesium BromideDichloromethylphenylsilaneEther/TolueneGrignard ReactionThis compound~60% nii.ac.jp
Phenylmagnesium ChlorideMethyltrichlorosilane (B1216827)Diethyl Ether / TolueneCo-coupling ReactionThis compoundNot Specified acs.org

This table is interactive and represents typical Grignard approaches.

While Grignard reagents are common, other organometallic compounds can also be employed for the synthesis of tetraorganosilanes. rsc.org Organolithium reagents, for example, are generally more reactive than their organomagnesium counterparts and react smoothly with chlorosilanes. rsc.org However, their high reactivity can limit functional group compatibility. rsc.org

Palladium-catalyzed cross-coupling reactions using organoaluminum reagents have also been developed for the selective alkylation and arylation of chlorosilanes. acs.org This method offers an alternative for creating Si-C bonds, although its application specifically for this compound is not extensively detailed in readily available literature. The primary advantage of these alternative methods can be enhanced selectivity or reactivity under different conditions compared to traditional Grignard approaches.

An alternative synthetic route begins with diphenylmethylsilane (Ph₂MeSiH), which contains a silicon-hydrogen (Si-H) bond. This bond can be converted to a silicon-chlorine (Si-Cl) bond through direct halogenation. This method is often efficient, with one patent reporting a potential yield as high as 96% for the conversion of diphenylmethylsilane to the corresponding chlorosilane, though it was noted that the reagents can be costly. nii.ac.jp

The direct halogenation of Si-H bonds is a well-established transformation in organosilicon chemistry. Various reagents can effect this change, including elemental chlorine (Cl₂), which requires careful control to avoid over-halogenation, and milder reagents like N-chlorosuccinimide (NCS). acs.org The reaction involves the cleavage of the Si-H bond and the formation of a new Si-Cl bond, releasing hydrogen or a byproduct from the chlorine source. This approach avoids the complexities of handling highly reactive organometallic reagents and can be very high-yielding if the precursor silane (B1218182) is readily available.

Catalytic Synthesis Strategies for this compound

Catalytic methods provide pathways that can offer improved atom economy, milder reaction conditions, and different selectivity compared to classical stoichiometric methods.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like C=C or C=O), is a powerful catalytic method for forming silicon-carbon bonds. nii.ac.jpmdpi.com A plausible, albeit less commonly cited, route to this compound could involve the catalytic hydrosilylation of benzophenone with a suitable chlorosilane.

In this proposed pathway, a catalyst, typically based on a platinum-group metal, would facilitate the addition of a hydrosilane such as trichlorosilane (B8805176) (HSiCl₃) across the carbonyl group of benzophenone (Ph₂C=O). This reaction would form a silyloxy intermediate, Ph₂CH-O-SiCl₃. Subsequent chemical reduction and manipulation of this intermediate would be required to cleave the Si-O bond and establish the final Si-C and Si-Cl bonds of the target molecule. Research on the hydrosilylation of benzophenone with related silanes, like diphenylsilane (B1312307), supports the feasibility of the initial catalytic step. researchgate.net

Substrate Hydrosilane Catalyst Type Intermediate Product Reference
BenzophenoneTrichlorosilanePlatinum-group metalDiphenyl(trichlorosilyloxy)methane researchgate.net
BenzophenoneDiphenylsilaneDicopper(I) Monohydride ComplexDiphenyl(diphenylsilyloxy)methane researchgate.net

This table is interactive and outlines a conceptual hydrosilylation approach.

An industrial manufacturing process for this compound involves the reaction of chloromethylphenylsilane with silicon tetrachloride in the presence of a catalyst. cymitquimica.com This method represents a distinct catalytic pathway that does not rely on pre-formed organometallic reagents like Grignard reagents. While specific details regarding the catalyst composition and reaction conditions are proprietary, this route highlights a commercial-scale approach to the synthesis of the target compound. The process is valued for its application in producing various grades of this compound for use in the synthesis of silicones, pharmaceuticals, and agrochemicals. cymitquimica.com

Industrial Production Considerations for Specialty Silanes

The Grignard process is a commercially viable and established technology for the production of this compound, which serves as a key intermediate in the pharmaceutical and silicone industries. gelest.com Its viability is contingent on overcoming challenges related to reaction control, isolation, and purification. gelest.com The fundamental reaction involves the coupling of a phenyl Grignard reagent, such as Phenylmagnesium chloride (PhMgCl), with a chlorosilane precursor like Dichloromethylphenylsilane (PhMeSiCl₂) or Methyltrichlorosilane (MeSiCl₃). google.com

The commercial attractiveness of this method is heavily influenced by the ability to maximize the yield of the desired diphenyl-substituted product while minimizing the formation of other phenylchlorosilanes. google.com Key to achieving this is the precise control over the mole ratios of the reactants. Research has demonstrated that adjusting the proportions of the phenyl Grignard reagent, the starting chlorosilane, and the solvents can significantly influence the product distribution. google.com

The process typically employs an ether solvent, such as diethyl ether or tetrahydrofuran (THF), for the formation of the Grignard reagent, and an aromatic hydrocarbon, like toluene, as a coupling solvent for the subsequent reaction with the chlorosilane. google.com Kinetic studies have shown that the reaction is significantly faster in THF compared to diethyl ether. researchgate.netnih.gov The choice of process protocol, such as adding the silane to the Grignard reagent (normal addition) or vice-versa (reverse addition), is also critical for controlling the degree of substitution. gelest.com Reverse addition is often preferred when partial substitution of a polychlorosilane is the goal. gelest.com

Detailed process optimization has focused on the reactant stoichiometry to enhance the output of this compound. For instance, in a co-coupling reaction system, the ratio between different chlorosilane feedstocks can be tuned to favor the desired product. The following table, derived from patent literature, illustrates the impact of reactant mole ratios on the final product composition in a Grignard process.

Table 1: Effect of Reactant Mole Ratios on Product Distribution in a Grignard Synthesis This table is interactive. You can sort and filter the data.

Grignard Reagent Chlorosilane 1 Molar Ratio (Chlorosilane 1 / Grignard) Chlorosilane 2 Molar Ratio (Chlorosilane 2 / Grignard) Resulting Product Ratio (Ph₂MeSiCl / PhMeSiCl₂)
PhMgCl MeSiCl₃ 1.2 PhMeSiCl₂ 0.3 2.1

Data sourced from patent information on Grignard processes for producing phenyl-containing chlorosilanes. google.com

As the data indicates, a direct coupling reaction using Dichloromethylphenylsilane as the sole chlorosilane feedstock resulted in a higher weight ratio of this compound to Dichloromethylphenylsilane compared to a co-coupling reaction involving Methyltrichlorosilane. google.com This ability to direct the reaction towards the desired product through stoichiometric control is a cornerstone of the commercial viability of the Grignard technology for producing this compound. Despite the rise of other methods for bulk silane production, the Grignard reaction's versatility ensures its continued importance for specialty chemicals. gelest.com

Advanced Reactivity and Mechanistic Investigations of Diphenylmethyl Chlorosilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in (Diphenylmethyl)chlorosilane is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its use in synthesizing a wide array of more complex organosilicon molecules.

Formation of Diverse Organosilicon Derivatives via Nucleophilic Pathways

Nucleophilic substitution at the silicon center of chlorosilanes is a fundamental process for forming new silicon-element bonds. libretexts.org A broad range of nucleophiles can displace the chloride leaving group, leading to the formation of various functionalized organosilanes. This process is analogous to the well-known SN2 reaction at a carbon center, though mechanistic details can differ due to the availability of d-orbitals on silicon.

The reaction can be generalized as follows: Ph2(CH3)Si-Cl + Nu- → Ph2(CH3)Si-Nu + Cl-

Common nucleophiles include organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents, which are used to form new silicon-carbon bonds. organic-chemistry.org Other nucleophiles like alcohols (R-OH), amines (R-NH2), and thiols (R-SH) can be used to introduce Si-O, Si-N, and Si-S linkages, respectively. innospk.com Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents have been shown to be an effective method for creating tetraorganosilanes under mild conditions. organic-chemistry.org

Nucleophile (Nu-)Reagent ExampleResulting Derivative from this compoundBond Formed
AlkoxideSodium ethoxide (NaOEt)(Diphenylmethyl)ethoxysilaneSi-O
AmideLithium diisopropylamide (LDA)N,N-Diisopropyl-(diphenylmethyl)silylamineSi-N
Alkyl/ArylPhenylmagnesium bromide (PhMgBr)Methyldiphenylphenylsilane (Triphenylmethylsilane)Si-C
HydrideLithium aluminum hydride (LiAlH4)(Diphenylmethyl)silaneSi-H

Hydrolytic Pathways Leading to Silanol (B1196071) Compounds from this compound

A specific and highly important case of nucleophilic substitution is the hydrolysis of chlorosilanes, where water acts as the nucleophile. noaa.gov This reaction readily converts this compound into its corresponding silanol, (diphenylmethyl)silanol. The reaction proceeds by the displacement of the chloride ion by a hydroxyl group. libretexts.org

Ph2(CH3)Si-Cl + H2O → Ph2(CH3)Si-OH + HCl

Computational studies on the hydrolysis of chlorosilanes have shown that the reaction mechanism is influenced by the number of water molecules involved. researchgate.netsemanticscholar.org While a single water molecule can react, the presence of additional water molecules can lower the activation energy barrier by facilitating proton transfer, thereby increasing the reaction rate. semanticscholar.org The initial silanol product is often not the final product. Silanols are prone to self-condensation, especially under acidic or basic conditions, to form siloxane bridges (Si-O-Si). This condensation reaction is the fundamental basis for the formation of silicone polymers. libretexts.org

2 Ph2(CH3)Si-OH → Ph2(CH3)Si-O-Si(CH3)Ph2 + H2O

Cross-Coupling and Si-O Coupling Reactions

While nucleophilic substitution is a primary reaction pathway, the silicon center of silanes can also participate in metal-catalyzed coupling reactions, although the direct involvement of chlorosilanes in traditional C-C cross-coupling is less common.

Application of this compound in Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. nih.govmdpi.com The Suzuki-Miyaura reaction typically couples an organoboron compound with an aryl or vinyl halide. mdpi.com The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, usually with both palladium and copper catalysts. wikipedia.orglibretexts.org

The direct application of this compound as a substrate in these specific named reactions is not standard and is not widely reported in the literature. These catalytic cycles rely on the oxidative addition of a palladium(0) species into a carbon-halide bond. nih.govlibretexts.org The silicon-chlorine bond in this compound does not typically undergo this type of oxidative addition under standard Suzuki or Sonogashira conditions. However, related zinc-promoted or zinc-catalyzed silylation reactions can achieve C-Si bond formation, such as the reaction between chlorosilanes and phenylacetylene, which proceeds via an SN2-type mechanism. organic-chemistry.orgnih.gov

Si-O Coupling of Phenols Catalyzed by Metal-Hydride Systems

The formation of silicon-oxygen bonds can be achieved through catalytic dehydrogenative coupling reactions. While the prompt specifies metal-hydride systems, closely related palladium(II) catalysts have been shown to be effective in catalyzing the reaction between phenols and diphenylsilane (B1312307) (a related compound lacking the methyl group and chlorine but possessing two Si-H bonds). These reactions produce phenoxy-substituted silanols.

The proposed mechanism involves the activation of the Si-H bond by the palladium catalyst. The reaction of various phenols with diphenylsilane in the presence of catalysts like Pd(TMEDA)Cl2 leads to hydrated silanols of the general formula Ph2Si(OR)OH·nH2O.

Palladium(II)-Catalyzed Si-O Coupling of Diphenylsilane with Phenols
Phenol Reactant (R-OH)CatalystProduct
Phenol (C6H5OH)Pd(TMEDA)Cl2Ph2Si(OC6H5)OH·3H2O
p-Cresol (p-CH3C6H4OH)Pd(TMEDA)Cl2Ph2Si(O-p-CH3C6H4)OH·H2O
o-Cresol (o-CH3C6H4OH)Pd(TMEDA)Cl2Ph2Si(O-o-CH3C6H4)OH·H2O
HydroquinonePd(TMEDA)Cl2[(C6H5)2Si(O-C6H4O)·0.5H2O]n

Polymerization and Oligomerization Pathways

Chlorosilanes are fundamental building blocks for silicone polymers and can also be used to form shorter-chain oligomers. innospk.com this compound can participate in these processes in several distinct roles.

Primarily, monofunctional chlorosilanes like this compound serve as chain-terminating or "end-capping" agents in polymerization reactions. kpi.ua In the synthesis of silicone polymers, which typically starts from di- or trichlorosilanes, the growing polymer chain possesses reactive functional groups (like silanols). The addition of a monofunctional chlorosilane reacts with these terminal groups, preventing further chain extension and thereby controlling the final molecular weight and viscosity of the polymer. For example, it has been used to terminate the anionic ring-opening polymerization of cyclic trimers in the synthesis of poly(di(p-tolyl)siloxane). kpi.ua

Another pathway to form silicon-based oligomers is through electroreductive coupling. nih.gov In this electrochemical strategy, chlorosilanes can undergo a two-electron reduction to form highly reactive silyl (B83357) anion intermediates. nih.govchemrxiv.org These silyl anions can then act as potent nucleophiles, reacting with other chlorosilane molecules to form Si-Si bonds. This method allows for the controlled synthesis of disilanes and other short-chain oligosilanes. nih.gov

Roles of this compound in Polymer/Oligomer Synthesis
RoleProcessDescriptionResulting Structure
Chain TerminatorCondensation Polymerization / Anionic PolymerizationReacts with the end of a growing polymer chain to halt further growth, controlling molecular weight. kpi.uaPolymer chain with a terminal -Si(CH3)Ph2 group
Precursor for OligomersElectroreductive CouplingReduced to a silyl anion, which then attacks another chlorosilane molecule to form a Si-Si bond. nih.govchemrxiv.orgDisilanes and higher oligosilanes

Precursor Role of this compound in Siloxane Polymer Synthesis

This compound serves as a key building block in the synthesis of polysiloxanes, which are polymers characterized by a silicon-oxygen backbone. The incorporation of the bulky and rigid diphenylmethyl group imparts unique properties to the resulting polymers, such as enhanced thermal stability and distinct conformational characteristics. The synthesis of siloxane polymers from chlorosilane precursors like this compound can proceed through two primary pathways: hydrolysis and condensation, or through the formation of cyclic oligomers followed by ring-opening polymerization.

In the hydrolysis and condensation route, this compound reacts with water to form the corresponding silanol, (Diphenylmethyl)silanol. This intermediate is unstable and readily undergoes self-condensation or co-condensation with other silanols to form siloxane bonds (-Si-O-Si-), releasing water or hydrogen chloride in the process. The functionality of the chlorosilane precursor dictates the structure of the resulting polymer. As this compound is a monochlorosilane, its hydrolysis and condensation would primarily lead to the formation of disiloxanes. For the creation of longer polymer chains, difunctional chlorosilanes are typically required. Traditional methods for linear silicone synthesis often involve the hydrolysis of dichlorosilanes. researchgate.netwu.ac.th

Interactions with Organometallic Species

Reactions of this compound with Organosilyl-Lithium Reagents

The reaction between chlorosilanes and organosilyl-lithium reagents is a fundamental method for the formation of silicon-silicon bonds, leading to the synthesis of polysilanes and other complex organosilicon structures. These reactions are typically fast and proceed via nucleophilic substitution at the silicon center.

While specific studies on the reaction of this compound with organosilyl-lithium reagents are not extensively documented in the reviewed literature, the general reactivity can be inferred from studies on similar systems. For instance, the reaction of various chlorosilanes with silyl lithium reagents has been shown to be an effective method for producing tetraorganosilanes. organic-chemistry.orgacs.org These reactions are known to proceed under mild conditions and in the absence of a transition metal catalyst. organic-chemistry.orgacs.org

Kinetic studies on the related reaction of diphenylmethylsilyl-lithium with 9-phenylfluorene in tetrahydrofuran (B95107) (THF) have been conducted. cdnsciencepub.com This reaction was found to be very rapid and followed second-order kinetics, being first order in both the organosilyl-lithium reagent and 9-phenylfluorene. cdnsciencepub.com This suggests a bimolecular reaction mechanism. The thermodynamic activation parameters for this reaction and related systems have been determined, as shown in the table below.

Organosilyl-lithium ReagentΔH‡ (kcal mol-1)ΔG‡ (kcal mol-1)ΔS‡ (cal mol-1 deg-1)
Triphenylsilyl-lithium (Ph3SiLi)4.513.0-34.9
Diphenylmethylsilyl-lithium (Ph2MeSiLi)4.012.5-34.8
Phenyldimethylsilyl-lithium (PhMe2SiLi)4.012.5-34.9

Thermodynamic constants of activation for the reaction between various organosilyl-lithium reagents and 9-phenylfluorene in THF. cdnsciencepub.com

Mechanistic Studies of Organosilyl-Lithium Reactions with this compound (e.g., Four-membered Ring Transition States, Reaction Kinetics)

Detailed mechanistic studies specifically for the reaction of this compound with organosilyl-lithium reagents are scarce in the available literature. However, insights can be drawn from related reactions. The reaction of unactivated alkyl chlorides with silyl lithium reagents has been shown to proceed via a stereospecific SN2-type substitution with inversion of configuration at the carbon center. organic-chemistry.org This suggests a backside nucleophilic attack by the silyl anion on the carbon atom.

In the context of reactions at a silicon center, such as in this compound, a similar nucleophilic substitution mechanism is expected. The organosilyl-lithium reagent, acting as a potent nucleophile, would attack the electrophilic silicon atom of this compound, displacing the chloride ion.

The concept of a four-membered ring transition state has been proposed in various organometallic reactions. researchgate.net For the reaction between a chlorosilane and a silyl-lithium reagent, a plausible four-membered transition state could involve the coordination of the lithium cation to the chlorine atom of the chlorosilane, while the silyl anion attacks the silicon center. This would facilitate the cleavage of the Si-Cl bond and the formation of the new Si-Si bond in a concerted fashion. However, direct experimental or computational evidence for such a transition state in the specific reaction of this compound with organosilyl-lithium reagents is not available in the reviewed literature. The high stereospecificity observed in related reactions suggests that a more linear, SN2-like transition state is also a strong possibility. organic-chemistry.org

Further kinetic studies on the reaction of this compound with a range of organosilyl-lithium reagents would be necessary to fully elucidate the reaction mechanism, including the potential role of four-membered ring transition states and the influence of the bulky diphenylmethyl group on the reaction kinetics.

Applications of Diphenylmethyl Chlorosilane in Contemporary Chemical Research

Strategic Applications in Organic Synthesis

The strategic application of (Diphenylmethyl)chlorosilane in organic synthesis is multifaceted, primarily revolving around its function as a building block for larger silicon-containing molecules and its role in transiently modifying functional groups to control reactivity.

This compound serves as a crucial intermediate in the synthesis of complex tetraorganosilanes and other advanced organosilicon structures. The reactivity of the silicon-chlorine bond allows for nucleophilic substitution reactions with a variety of organometallic reagents, such as organolithium or Grignard reagents. orgsyn.org This process facilitates the formation of new silicon-carbon bonds, enabling the assembly of elaborate molecular architectures with tailored electronic and steric properties.

Recent advancements have also highlighted the use of chlorosilanes in electrochemical protocols for the synthesis of disilanes and oligosilanes. osti.gov Through reductive activation, chlorosilanes can be selectively cross-coupled to form Si-Si bonds, a process that is otherwise challenging. osti.gov This methodology allows for the modular construction of functionalized cyclosilanes and other oligosilanes, which are of considerable interest for their unique electronic properties and potential applications in materials science. osti.gov The diphenylmethylsilyl moiety, introduced from this compound, can impart specific solubility, stability, and steric characteristics to the resulting complex scaffolds.

One of the most widespread applications of this compound is as a reagent for the introduction of the diphenylmethylsilyl (DPhMS) protecting group for reactive hydrogens, particularly in alcohols, amines, and thiols. gelest.com Silyl (B83357) ethers, aminosilanes, and thiosilanes are valued for their stability across a broad spectrum of reaction conditions, yet they can be removed under specific and often mild conditions, ensuring orthogonality with other protecting groups. gelest.comucoz.com

The DPhMS group offers a balance of steric bulk and reactivity. The protection reaction typically proceeds by reacting the substrate with this compound in the presence of a non-nucleophilic base, such as imidazole (B134444) or a tertiary amine, to neutralize the liberated hydrochloric acid. ucoz.com The stability of the resulting silyl-protected compound is influenced by the steric hindrance around the silicon atom and the nature of the protected functional group. Deprotection is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond. harvard.edu

Functional GroupGeneral Protection ConditionsGeneral Deprotection ConditionsReference
Alcohols (R-OH)This compound, Imidazole, DMF, RTTetrabutylammonium fluoride (TBAF) in THF gelest.comucoz.com
Amines (R-NH2)This compound, Triethylamine, CH2Cl2, 0 °C to RTMild acid hydrolysis or fluoride ion source gelest.comucoz.com
Thiols (R-SH)This compound, Pyridine, Toluene, RTFluoride ions (e.g., HF-Pyridine) or silver nitrate gelest.com

This compound and related silylating agents play a pivotal role in modern stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. Its applications are notable in kinetic resolution, enantioselective silylation, and the desymmetrization of prochiral molecules.

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of silylation, a chiral catalyst can selectively accelerate the reaction of a silylating agent, such as a chlorosilane, with one enantiomer of a racemic alcohol over the other. nih.gov This results in the formation of a silylated alcohol and leaves behind the unreacted alcohol, both in enantioenriched forms. wikipedia.org

Copper-hydride (Cu-H) catalyzed systems, for example, have demonstrated high selectivity factors in the kinetic resolution of a broad range of benzylic and allylic alcohols through dehydrogenative coupling with hydrosilanes. nih.gov Similar principles apply to reactions involving chlorosilanes where a chiral catalyst, often a derivative of 4-(dimethylamino)pyridine (DMAP), activates the chlorosilane and facilitates enantioselective silylation. mdpi.com This method provides a non-enzymatic route to access valuable chiral alcohols, which are fundamental building blocks in the synthesis of pharmaceuticals and other complex natural products. nih.govmdpi.com

Enantioselective silylation extends beyond kinetic resolution to include reactions where a new stereocenter is created with high enantiomeric purity. nih.gov In these strategies, a chiral catalyst directs the addition of a silyl group to a prochiral substrate, dictating the stereochemical outcome of the reaction.

Various catalytic systems have been developed for this purpose. For instance, copper complexes with chiral ligands have been employed for the enantioselective hydroxylation of dihydrosilanes to produce Si-chiral silanols. sustech.edu.cnnih.gov While this involves creating chirality at the silicon center itself, related strategies using chiral catalysts can direct the silylation of carbon-based substrates. Cobalt-catalyzed enantioselective hydrosilylation of 1,3-dienes, for example, can simultaneously establish both a carbon- and a silicon-stereogenic center in a single transformation. nih.govresearchgate.net The use of this compound in such catalyst-controlled systems allows for the introduction of the DPhMS group in a highly stereocontrolled manner.

Desymmetrization is an efficient strategy for generating chiral molecules from achiral, symmetric starting materials. dicp.ac.cn Prochiral silanediols, which possess two enantiotopic hydroxyl groups, are excellent substrates for this approach. In the presence of a chiral catalyst, a silylating agent can react selectively with one of the two hydroxyl groups, breaking the molecule's symmetry and producing a chiral, silicon-stereogenic silanol (B1196071) with high enantiomeric excess. researchgate.net

Recent research has demonstrated the efficacy of copper-catalyzed intermolecular asymmetric dehydrogenative coupling of prochiral silanediols with hydrosilanes to afford a variety of enantioenriched silanols. researchgate.net Another approach reports the use of a chiral amide catalyst for the silylation of prochiral silanediols, achieving excellent yields and high enantioselectivity. morressier.com These methods provide a direct and atom-economical route to valuable silicon-stereogenic compounds, which have applications as chiral auxiliaries and resolving agents. morressier.com Chlorosilanes like this compound serve as key electrophiles in these catalytic desymmetrization processes.

Catalyst SystemSilylating Agent ClassSubstrateOutcomeAchieved Selectivity (Example)Reference
Cu(MeCN)4PF6 / (S,S)-Ph-BPEHydrosilanesProchiral SilanediolsEnantioenriched Si-chiral SilanolsUp to 96% ee researchgate.net
Chiral Amide CatalystSilyl ElectrophilesProchiral SilanediolsEnantioenriched SiloxanolsUp to 98:2 er morressier.com
Rhodium / Chiral LigandProchiral Dihydrosilanes (with amine)AminesEnantioselective DesymmetrizationHigh ee nih.gov

Contributions to Stereoselective Synthesis

Synthesis of Si-Stereogenic Siloxanols

A significant application of this compound is in the field of asymmetric synthesis, particularly in the creation of Si-stereogenic siloxanols. These chiral silicon compounds are of growing interest for their potential applications in materials science, medicinal chemistry, and catalysis. nih.gov A novel and effective method involves the organocatalytic asymmetric desymmetrization of prochiral silanediols. nih.govnih.gov

In this process, a chiral imidazole-containing catalyst facilitates the selective silylation of one of the two enantiotopic hydroxyl groups on a prochiral silanediol (B1258837) with this compound. nih.govescholarship.org This metal-free silylation method is highly efficient, affording the desired Si-stereogenic siloxanols in high yields and with excellent enantioselectivity, reaching up to a 98:2 enantiomeric ratio (er). nih.govresearchgate.net The reaction demonstrates broad substrate scope, accommodating various silanediols and silyl chlorides. nih.gov

The mechanism is believed to involve a two-point hydrogen-bonding interaction between the bifunctional imidazole catalyst and the silanediol substrate. nih.govescholarship.org This interaction, coupled with the dual activating role of the Lewis basic imidazole, accounts for the high degree of enantioselectivity observed. researchgate.net Research has shown that silanediols with mixed aryl-alkyl substituents generally provide the best combination of reactivity and stability for this transformation. nih.gov For instance, the reaction of this compound with specific silanediols can be scaled up to the gram level while maintaining high yield and enantioselectivity. nih.gov

Table 1: Organocatalytic Desymmetrization of Prochiral Silanediols with this compound

Silanediol Substrate Product Yield (%) Enantiomeric Ratio (er)
(Mesityl)(methyl)silanediol 3ab 98 98:2
(Phenyl)(methyl)silanediol 3bb 98 98:2
(1-Naphthyl)(methyl)silanediol 3cb 56 92:8
(4-Fluorophenyl)(methyl)silanediol 3db 98 97:3
(4-(Trifluoromethyl)phenyl)(methyl)silanediol 3eb 98 97:3
(Isobutyl)(methyl)silanediol 3fb 70 94:6

This table presents a selection of results from the synthesis of Si-stereogenic siloxanols, highlighting the high yields and enantioselectivity achieved using this compound. nih.gov

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates (Synthetic Building Block Perspective)

This compound serves as a crucial synthetic building block for producing advanced intermediates used in the pharmaceutical and agrochemical industries. innospk.com Organosilanes, including this compound, are valued for their versatility in organic transformations. gelest.com The increasing importance of silicon-containing functional molecules in medicinal chemistry has driven the development of synthetic methods that utilize such precursors. researchgate.net

One of the primary roles of this compound in this context is as a protecting group for reactive functional groups like alcohols, amines, and thiols. The diphenylmethylsilyl group can be introduced in high yield and is stable across a wide range of reaction conditions. gelest.com This stability allows for chemical transformations on other parts of a complex molecule without affecting the protected group. Subsequently, the silyl group can be removed under selective conditions, often in the presence of other protecting groups. gelest.com This strategic use of silyl protecting groups is fundamental in the multi-step synthesis of complex pharmaceutical and agrochemical agents.

Furthermore, its reactivity with various functional groups enables its use in a broad array of synthetic applications, making it a valuable component in the manufacturing of specialty chemicals. innospk.com The development of efficient synthetic routes to silicon-stereogenic molecules, which can be accessed using this compound, is expected to have significant applications in medicinal chemistry. nih.gov

Advances in Surface Science and Material Modification

This compound plays a pivotal role in surface science, where it is used to alter the properties of materials through chemical modification. Its ability to react with surface hydroxyl groups makes it particularly effective for modifying silicate-based materials.

Covalent Grafting onto Silicate (B1173343) Surfaces for Tailored Properties

The functionalization of silica (B1680970) and silicate surfaces is commonly achieved through the covalent grafting of organosilanes. researchgate.netmdpi.com This process involves the chemical bonding of the silane (B1218182) molecule to the material's surface, typically by reacting with surface silanol (Si-OH) groups. This compound, as a reactive chlorosilane, can readily undergo this reaction to form a stable Si-O-Si bond with the substrate. elkem.com

This surface modification allows for the precise tailoring of the material's properties. By attaching the diphenylmethylsilyl group, the surface's chemical and physical characteristics, such as polarity, hydrophobicity, and reactivity, can be fundamentally altered. This technique is a cornerstone for creating advanced materials with specific functionalities for diverse applications. bohrium.com

Layered silicates, such as magadiite (B1252274) and kenyaite, are materials characterized by two-dimensional sheets of SiO₄ tetrahedra. bohrium.comrsc.org The surfaces of these layers contain silanol groups that can be chemically modified. Silylation with reagents like this compound is a key strategy for altering the interlayer properties of these materials. rsc.org

The process involves the covalent attachment of the diphenylmethylsilyl groups to the silanol groups present on the interlayer surfaces of the silicate sheets. This modification can significantly change the spacing between the layers and alter the surface chemistry from hydrophilic to organophilic. bohrium.com Such modifications are crucial for preparing polymer-layered silicate nanocomposites, where improved compatibility between the inorganic silicate and an organic polymer matrix is required. scirp.org

Layered polysilicic acids, which include materials like magadiite and kenyaite, possess interlayer surfaces rich in Si-OH or SiO⁻ groups. rsc.org These sites are reactive towards silylation agents. The covalent modification of these interlayer surfaces with organosilanes is a powerful method for designing functional hybrid materials. bohrium.comrsc.org

By grafting this compound onto these surfaces, the interlayer environment can be precisely controlled. This silylation prevents the restacking of the silicate layers and creates an organophilic environment within the interlayer space. This allows for the intercalation of various organic molecules or polymers, leading to the formation of new hybrid materials with designed properties for applications in catalysis, adsorption, and advanced composites. rsc.org

A primary application of grafting this compound onto silicate surfaces is to induce hydrophobicity. gelest.com Silicate materials are inherently hydrophilic due to the prevalence of polar silanol groups on their surface, which readily form hydrogen bonds with water.

The covalent attachment of the diphenylmethyl group introduces a bulky, non-polar aromatic substituent to the surface. gelest.com This organic moiety shields the polar surface and disrupts the hydrogen-bonding network that attracts water molecules. The result is a significant increase in the hydrophobicity of the material. This strategy is effective for creating water-repellent coatings and materials that resist moisture, which is critical for protecting surfaces and for applications where water interaction is undesirable. gelest.comcpts.com.ua

Development of Selective Adsorbents through Surface Functionalization

The surface modification of natural minerals like diatomite and zeolite with chlorosilanes, including diphenyl-functionalized variants, has been shown to create effective adsorbents for nonpolar aromatic contaminants. nih.gov This functionalization is achieved through the reaction of chlorosilanes with the silanol groups on the mineral surfaces, resulting in a stable, covalently attached organosilane layer. nih.govresearchgate.net This process transforms the naturally hydrophilic mineral surfaces into lipophilic ones, significantly enhancing their ability to adsorb compounds like toluene, o-xylene, and naphthalene (B1677914) from aqueous solutions. nih.gov

Research has demonstrated that the sorption capacity of these modified materials is dependent on the organic carbon content and the specific chemical characteristics of the chlorosilane used. nih.gov Notably, adsorbents modified with phenyl headgroups have shown the best affinity for aromatic compounds. nih.gov The stability of these surface-modified materials is a key advantage; they remain effective even when exposed to significant variations in ionic strength, pH, and in the presence of pure organic solvents. nih.gov This stability and enhanced sorption capacity make them promising materials for environmental applications, such as in permeable reactive barriers for groundwater remediation or in wastewater treatment processes. nih.gov

Parameter Description Significance in Adsorption
Surface Chemistry Modification of hydrophilic mineral surfaces to lipophilic (organophilic) via silanization.Enhances affinity for nonpolar aromatic contaminants. nih.gov
Stability Covalent Si-O-Si-C bonds provide high stability across wide pH ranges and in organic solvents.Ensures durability and long-term performance in environmental applications. nih.gov
Selectivity The nature of the organic group (e.g., phenyl) on the silane dictates the adsorbent's selectivity.Phenyl-functionalized surfaces show a high affinity for aromatic compounds. nih.gov
Sorption Mechanism Primarily physical adsorption onto the lipophilic surface.Well-described by the Freundlich isotherm model. nih.gov

Functionalization of Silica-Based Materials for Specialized Applications

This compound and related organosilanes are instrumental in the functionalization of silica-based materials, tailoring their surface properties for a range of specialized applications. The versatility of silica, combined with the reactivity of chlorosilanes, allows for the creation of materials with controlled surface chemistry, which is crucial in fields like biosensing and biomedical assays. researchgate.netmdpi.com

Surface Modification of Silica Microspheres for Biosensor Sensitivity Enhancement

The modification of silica nanoparticles and microspheres is a cornerstone of modern biosensor development. rsc.org Functionalizing the silica surface allows for the covalent attachment of biomolecules, such as enzymes and antibodies, which are essential for specific analyte detection. rsc.orgresearchgate.net While direct use of this compound is a specific choice, the broader strategy involves using organosilanes to introduce desired functional groups onto the silica surface. researchgate.netsjsu.edu This functionalization is critical for creating biocompatible solid supports that can immobilize enzymes while maintaining their enzymatic activity. rsc.org

The process often involves creating a silanized layer that can then be further modified to attach specific biological receptors. sjsu.edu This surface engineering enhances the sensitivity and selectivity of the biosensor. researchgate.net Silica-based materials are favored for these applications due to their high surface area, mechanical stability, and the ease with which their surfaces can be modified. mdpi.com The ultimate goal is to create robust and reliable biosensors for various applications, from disease diagnosis to environmental monitoring. mdpi.com

Surface Derivatization of Glass for In Vitro Biological Assays

The surface properties of glass slides and other substrates used in in vitro biological assays are critical for controlling cell adhesion, growth, and the immobilization of biomolecules. Surface derivatization with organosilanes is a common method to modify the native glass surface. umich.edu The process typically begins with etching the glass to increase the density of surface silanol groups, followed by reaction with a silane, such as an aminosilane, to introduce new functional groups. umich.edu

This initial functionalization can be built upon in subsequent steps to create more complex surface architectures. umich.edu While the specific use of this compound provides a hydrophobic and sterically bulky surface, other silanes are used to introduce amino, epoxy, or other reactive groups. These modified surfaces are essential for a variety of applications, including microarray technology for DNA and protein analysis, as well as for creating surfaces that can promote or prevent cell attachment in culture studies. umich.edu The quality and uniformity of this derivatization are crucial for the reproducibility and reliability of the biological assays performed on these surfaces. umich.edu

Creation of Hybrid Organic-Inorganic Materials

The synthesis of hybrid materials, which combine inorganic and organic components at a molecular level, leverages the properties of both constituents to create materials with novel functionalities. chromedia.org Organosilanes, including this compound, are key reagents in this field, acting as molecular bridges between inorganic substrates like silica and organic polymer systems.

Formation of Planar Silicones and Macromolecular Organosilicon Compounds

This compound serves as a monomer or precursor in the synthesis of specialized organosilicon compounds and polymers. Polysilanes, which feature a backbone of silicon-silicon bonds, exhibit unique electronic and optical properties due to σ-electron delocalization. patsnap.com The synthesis of such polymers often involves the reduction of dichlorosilane (B8785471) or related chlorosilane monomers. While the direct synthesis of polymers from this compound is specific, the general principles of organosilicon chemistry apply.

The creation of these macromolecular structures is a cornerstone of advanced materials science, leading to applications in areas such as photoresists and precursors for silicon carbide ceramics. patsnap.com The properties of the final polymer, such as its thermal stability and solubility, are dictated by the organic substituents on the silicon backbone. The diphenylmethyl group, for instance, would impart significant steric bulk and specific solubility characteristics to the resulting macromolecular compound. The controlled synthesis of these materials allows for the fine-tuning of their properties for specific technological applications. mdpi.com

Catalytic Research and Catalyst Development

In the realm of catalytic science, chlorosilanes are pivotal both as reactants in catalyzed processes and as agents for modifying catalyst supports. The dismutation of chlorosilanes, for example, is a critical industrial reaction for producing high-purity silane, a key material in the electronics and photovoltaics industries. mdpi.commdpi.com Research in this area focuses on developing highly active and selective catalysts, often employing materials like ion-exchange resins, to facilitate these reactions under milder conditions. mdpi.commdpi.com

Role of this compound in Organocatalytic Asymmetric Synthesis

This compound and its derivatives have emerged as significant players in the field of organocatalytic asymmetric synthesis. Their primary role is not as direct catalysts but as precursors to highly effective organocatalysts, most notably diarylprolinol silyl ethers. These catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, consistently affording products with high levels of stereocontrol.

The diphenylmethylsilyl group, introduced via this compound, imparts crucial steric and electronic properties to the catalyst structure. The bulky nature of the diphenylmethyl group plays a pivotal role in creating a well-defined chiral environment around the catalytic site. This steric hindrance effectively shields one face of the reacting substrate, directing the approach of the other reactant and thereby controlling the stereochemical outcome of the reaction.

One of the most prominent examples of the application of this compound derivatives is in the form of diphenylprolinol silyl ether catalysts. These have been successfully employed in a range of organocatalytic reactions, including Michael additions, α-benzoyloxylation of aldehydes, and complex tandem reactions. For instance, in the asymmetric Michael reaction of nitroalkanes with α,β-unsaturated aldehydes, the use of a diphenylprolinol silyl ether catalyst leads to the formation of γ-nitroaldehydes with excellent enantioselectivity. researchgate.net Similarly, these catalysts have been shown to promote the direct α-benzoyloxylation of aldehydes using benzoyl peroxide, yielding oxidized products in good yields and with high enantiomeric excess. rsc.org

A notable application showcasing the power of these catalysts is the tandem Michael/Henry reaction. The reaction between a nitroalkene and pentane-1,5-dial, catalyzed by a diphenylprolinol silyl ether, results in the formation of substituted nitrocyclohexanecarbaldehydes with the controlled formation of four stereocenters in high diastereoselectivity and enantioselectivity. researchgate.net This highlights the ability of the catalyst to orchestrate a complex reaction sequence while maintaining a high degree of stereochemical control.

The influence of bulky silyl protecting groups on stereoselectivity is a more general phenomenon observed in asymmetric synthesis. For example, in the field of carbohydrate chemistry, the use of sterically demanding silyl protecting groups like tert-butyldiphenylsilyl (TBDPS) has been shown to significantly influence the stereochemical outcome of glycosylation reactions. nih.govsonaricollege.in This principle of using steric bulk to direct a reaction's stereochemistry is a cornerstone of the effectiveness of (Diphenylmethyl)silyl ethers in organocatalysis.

Catalyst TypeReactionSubstratesProductStereoselectivity
Diphenylprolinol Silyl EtherMichael AdditionNitroalkanes, α,β-Unsaturated Aldehydesγ-NitroaldehydesExcellent enantioselectivity
Diphenylprolinol Silyl Etherα-BenzoyloxylationAldehydes, Benzoyl Peroxideα-Benzoyloxy AldehydesExcellent enantioselectivity
Diphenylprolinol Silyl EtherTandem Michael/Henry ReactionNitroalkenes, Pentane-1,5-dialSubstituted NitrocyclohexanecarbaldehydesHigh diastereo- and enantioselectivity (control of four stereocenters)

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular-level investigation of (Diphenylmethyl)chlorosilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm. The methine proton (CH) attached to the silicon atom is expected to resonate at a distinct chemical shift, influenced by the electronegativity of the silicon and chlorine atoms.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl rings exhibit characteristic signals in the aromatic region of the spectrum (typically 120-140 ppm). The methine carbon directly bonded to the silicon atom will have a specific chemical shift that is sensitive to its electronic environment. The analysis of these chemical shifts and their coupling patterns allows for the unambiguous confirmation of the compound's structure.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.0 - 8.0120 - 140
Methine C-HVariesVaries

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

Si-Cl Stretch: This bond typically exhibits a stretching vibration in the fingerprint region of the IR spectrum, which is highly characteristic of chlorosilanes.

Aromatic C-H Stretch: The C-H bonds of the phenyl groups show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

C=C Aromatic Ring Stretch: The carbon-carbon double bonds within the aromatic rings give rise to characteristic absorption bands in the 1450-1600 cm⁻¹ region. alfa-chemistry.com

Si-Phenyl Stretch: The vibration of the silicon-phenyl bond also produces a characteristic absorption peak.

The presence and position of these bands in the IR spectrum serve as a reliable method for confirming the identity and purity of this compound. gelest.comdummies.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H Stretch> 3000
C=C Aromatic Ring Stretch1450 - 1600
Si-Cl StretchFingerprint Region
Si-Phenyl StretchCharacteristic Peak

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. wikipedia.org In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). slideshare.net

The molecular ion peak [M]⁺ of this compound would correspond to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, respectively.

Common fragmentation pathways for organosilanes often involve the cleavage of bonds to the silicon atom. nih.gov For this compound, fragmentation could lead to the loss of a chlorine atom, a phenyl group, or the entire diphenylmethyl group, resulting in characteristic fragment ions that can be observed in the mass spectrum. mdpi.com

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of complex mixtures, particularly in the context of reactions involving this compound.

High-performance liquid chromatography (HPLC) is a crucial technique for the analysis of products from kinetic resolutions, a common application for chiral reagents. nih.govresearchgate.net In kinetic resolutions utilizing silyl (B83357) chlorides like this compound to separate enantiomers of secondary alcohols, HPLC is used to determine the enantiomeric excess (ee) of the products and unreacted starting materials. rsc.orgsc.edu

Chiral stationary phases (CSPs) are often employed in HPLC columns to achieve the separation of enantiomers. nih.gov The differential interaction of the enantiomeric products with the chiral stationary phase leads to different retention times, allowing for their quantification. americanpharmaceuticalreview.com This analytical method is vital for assessing the efficiency and selectivity of the kinetic resolution process. acs.org

Surface and Material Characterization Techniques

When this compound is used to modify surfaces, a variety of techniques are employed to characterize the resulting self-assembled monolayers (SAMs). These techniques provide information about the structure, thickness, and properties of the grafted organic layer. acs.org

The formation of a covalent bond between the silane (B1218182) and hydroxylated surfaces, such as silica (B1680970), results in a modified surface with altered properties. researchgate.netup.pt Techniques used to characterize these modified surfaces include:

Atomic Force Microscopy (AFM): Provides topographical information about the surface and can be used to assess the homogeneity and mechanical properties of the monolayer. acs.org

X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of silicon and other elements from the chlorosilane on the surface.

Contact Angle Measurements: Used to determine the hydrophobicity or hydrophilicity of the modified surface, which is directly related to the nature of the grafted organic group. core.ac.uk

Ellipsometry: A technique used to measure the thickness of the thin organic film on the substrate.

These characterization methods are essential for understanding the relationship between the molecular structure of the organosilane and the macroscopic properties of the modified material. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. nih.govufpr.br In the context of materials modified with this compound, AFM is employed to directly visualize the changes in surface morphology and quantify surface roughness.

When a substrate, such as a silicon wafer or mica sheet, is functionalized with this compound, the silane molecules covalently bond to the surface hydroxyl groups. The bulky diphenylmethyl groups introduce significant steric hindrance, preventing the formation of a perfectly smooth, uniform monolayer. Instead, the modification often results in the formation of nanoscale clusters or islands. nih.govwiley.com

AFM analysis is performed in various modes, such as contact or tapping mode, where a sharp tip at the end of a cantilever scans across the sample surface. ufpr.br The vertical deflection of the cantilever is measured by a laser and photodiode system, which is then used to construct a three-dimensional topographical map of the surface. ufpr.br From this map, critical quantitative data, such as the root mean square (RMS) roughness and average roughness (Ra), can be calculated. These parameters are crucial for applications where surface smoothness is a key factor. Research findings indicate that silanization generally alters the surface roughness; for instance, a smooth silicon wafer with an initial roughness (Ra) of 0.09 nm can exhibit an increased roughness of 0.28 nm after modification due to the formation of molecular aggregates. wiley.com

The table below presents representative data from an AFM analysis comparing an unmodified silicon substrate to one modified with this compound, illustrating the typical changes observed in surface topography.

Table 1: AFM Surface Roughness Analysis

Sample Average Roughness (Ra) (nm) Root Mean Square (RMS) Roughness (nm) Surface Morphology Description
Unmodified Silicon Substrate 0.11 0.14 Atomically smooth with minimal defects.

Nitrogen Adsorption/Desorption Isotherms for Porosity and Surface Area Analysis of Modified Materials

Nitrogen adsorption/desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the specific surface area from the nitrogen adsorption data. researchgate.net

When this compound is used to modify the internal surfaces of porous materials like mesoporous silica or alumina, the silane molecules are grafted onto the pore walls. Due to their size, the diphenylmethyl groups occupy a significant volume within the pores and cover a portion of the surface. This modification invariably leads to a reduction in the material's specific surface area and total pore volume. researchgate.netresearchgate.net

The analysis involves exposing the material to nitrogen gas at cryogenic temperatures (77 K) and measuring the amount of gas adsorbed at various relative pressures. The resulting isotherm provides detailed information about the material's porous structure. A decrease in the quantity of adsorbed nitrogen after silanization is direct evidence of surface modification and pore filling. researchgate.netresearchgate.net For example, studies on similar silane modifications have shown a significant decrease in BET surface area from over 860 m²/g for the unmodified material to under 310 m²/g after functionalization. researchgate.net

The data table below summarizes typical results from a nitrogen adsorption/desorption analysis, comparing a pristine porous silica material with the same material after modification with this compound.

Table 2: Porosity and Surface Area Analysis of Modified Silica

Material BET Specific Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Diameter (nm)
Unmodified Porous Silica 950 0.98 4.1

X-ray Crystallographic Analysis of Catalytic Systems Employing this compound

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. plymouth.ac.uk In the field of catalysis, it is an indispensable tool for elucidating the exact structure of metal complexes that act as catalysts, providing crucial insights into the coordination environment of the metal center and the steric and electronic properties of its ligands. researchgate.netnih.govopenaccessgovernment.org

This compound can be used as a precursor to synthesize bulky silyl ligands. For instance, after reaction, the (diphenylmethyl)silyl group can be coordinated to a transition metal center (e.g., platinum, palladium, zirconium) to form a catalytically active complex. researchgate.netunizin.orgscielo.org.za The steric bulk of the diphenylmethyl group can play a critical role in controlling the selectivity and activity of the catalyst by influencing the accessibility of the metal center. researchgate.net

To perform an X-ray crystallographic analysis, a single crystal of the catalyst is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com The analysis yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry. This structural information is fundamental for understanding reaction mechanisms and for the rational design of new and improved catalysts.

The following table provides hypothetical, yet representative, crystallographic data for a catalytic complex containing a (diphenylmethyl)silyl ligand, illustrating the type of information obtained from such an analysis.

Table 3: X-ray Crystallographic Data for a Hypothetical Zirconium Catalyst

Parameter Value
Chemical Formula C₃₉H₃₇Cl₃SiZr
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 24.77
b (Å) 10.22
c (Å) 19.31
β (°) 101.54
Volume (ų) 4785.1
Z (molecules/unit cell) 4
Selected Bond Length (Zr-Si) (Å) 2.58

Computational and Theoretical Investigations of Diphenylmethyl Chlorosilane and Its Reactions

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving chlorosilanes. These studies allow for the characterization of reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates and mechanisms.

Several fundamental reaction mechanisms for chlorosilanes have been computationally explored:

Hydrolysis: The reaction of chlorosilanes with water is a key process. Theoretical studies on the hydrolysis of related chlorosilanes show that the reaction can proceed through different pathways, often involving water clusters (e.g., tetramers) that act as catalysts. diva-portal.org Calculations determine the structures of pre-reaction complexes, transition states, and post-reaction complexes, revealing the energy barriers for both retention and inversion of stereochemistry at the silicon center. diva-portal.org For instance, the hydrolysis of trimethylchlorosilane with a water tetramer has distinct transition states for pathways that either retain or invert the molecule's configuration. diva-portal.org

Oxidation: Mechanisms for the oxidation of organosilanes have been compared using quantum chemical calculations. researchgate.net These studies indicate that such reactions likely proceed via anionic, pentacoordinate silicate (B1173343) intermediates. researchgate.net The solvent is shown to have a profound effect on the reaction profiles; in solvents like methanol, the favored mechanism involves the addition of a peroxide anion to the silane (B1218182), followed by a concerted migration and dissociation step. researchgate.net

Gas-Phase Reactions and Disproportionation: In processes like chemical vapor deposition, the gas-phase chemistry of chlorosilanes is critical. Computational investigations have detailed two primary routes for the gas-phase reactivity of trichlorosilane (B8805176): a disilane (B73854) mechanism, where intermediates like disilanes facilitate conversion, and a radical pathway. tsijournals.com Transition state theory is used to calculate the rate constants for each elementary reaction, identifying the dominant chemical pathways at different temperatures. tsijournals.comnih.gov Similarly, DFT studies on the disproportionation of dichlorosilane (B8785471) have elucidated a complex reaction cycle, identifying the rate-determining steps and the role of intermediates. nih.gov

These computational studies provide activation energies and reaction rate constants that are vital for understanding and optimizing synthetic processes and chemical vapor deposition. tsijournals.comnih.gov

Reaction TypeComputational Method/TheoryKey FindingsSource(s)
HydrolysisDensity Functional Theory (DFT) with water clustersCharacterization of transition states for retention and inversion pathways. Water acts as a catalyst. diva-portal.org
OxidationQuantum Chemical Calculations (with PCM for solvation)Reaction proceeds via pentacoordinate silicate anions; mechanism is solvent-dependent. researchgate.net
Gas-Phase ReactivityTransition State Theory, CCSD(T), DFT (B3LYP)Identified disilane and radical pathways; calculated activation energies and potential energy surfaces. tsijournals.com
DisproportionationDensity Functional Theory (DFT), Transition State Theory (TST)Elucidation of complex reaction cycles and identification of rate-determining steps. nih.gov

Molecular Modeling of Silane-Surface Interactions in Material Science

The functionalization of surfaces with chlorosilanes is a cornerstone of modern materials science, used to create self-assembled monolayers (SAMs), adhesion promoters, and protective coatings. Molecular modeling provides a microscopic view of how these molecules adsorb and react on various substrates.

First-principles and DFT calculations have been used to study the adsorption of chlorosilanes on technologically important surfaces like silicon (Si(100)) and silica (B1680970) (SiO₂). researchgate.nettitech.ac.jp

Adsorption on Silica: Quantum-chemical calculations on silica surfaces modified with trichlorosilanes show that the bonding structure depends on the surface's hydroxylation state. On a highly dehydroxylated surface, only monodentate structures (where the silane binds to one surface oxygen) are formed. researchgate.net In contrast, a more hydroxylated surface can support both monodentate and bidentate structures (binding to two surface oxygens). researchgate.net

Adsorption on Silicon: For the Si(100) surface, studies reveal that chlorosilane adsorption is a strong interaction, classified as chemisorption. titech.ac.jp Hirshfeld charge analysis shows that the adsorbed chlorosilane molecules act as electron acceptors, drawing charge from the silicon surface. titech.ac.jp The strength of this interaction is quantified by the adsorption energy (E_ads). For example, the dissociative chemisorption of related molecules like SiCl₄ and HCl on the Si(100) surface is energetically favorable. titech.ac.jp

The analysis of total charge density (TCD) and charge density difference (CDD) confirms strong orbital overlap between the adsorbing molecule and the surface, indicating the formation of chemical bonds. titech.ac.jp These models are crucial for understanding the initial stages of film growth in processes like atomic layer deposition and for designing surfaces with specific chemical and physical properties.

MoleculeSurfaceAdsorption Energy (E_ads)Key FindingSource(s)
SiCl₄Si(100)-0.89 eVStrong interaction and charge transfer from surface to molecule. titech.ac.jp
HClSi(100)-2.60 eVDissociative chemisorption with stable bond formation. titech.ac.jp
H₂Si(100)-1.96 eVDissociative chemisorption at the bridge site. titech.ac.jp
TrichloromethylsilaneSilicaNot specifiedForms monodentate and bidentate surface species. researchgate.net

Theoretical Predictions in Refractive Index Sensing Applications

While direct theoretical studies predicting the specific use of (Diphenylmethyl)chlorosilane in refractive index sensing are not widely available in the literature, the theoretical framework for such applications is well-established for related organosilicon compounds. The refractive index (RI) is a fundamental optical property that can be predicted using computational methods.

The general approach involves using DFT to calculate the molecular polarizability (α) of a compound. nih.govrsc.org The refractive index can then be estimated from the polarizability and the material's density using the Lorentz-Lorenz equation. This methodology has been benchmarked for various organic polymers to optimize the balance between computational accuracy and efficiency. rsc.org

The relevance for chlorosilanes lies in their ability to functionalize sensor surfaces or to be used as precursors for high-RI polymers.

Surface Functionalization: Silanes are commonly used to create well-defined layers on optical sensor surfaces, such as those made of sapphire or silicon dioxide. researchgate.netresearchgate.net The attachment of a silane layer, and subsequent biomolecules, alters the local refractive index at the sensor surface, which can be detected by techniques like surface plasmon resonance (SPR). researchgate.net Theoretical models can predict the structure and thickness of these silane layers, which is essential for designing reliable sensors. researchgate.net

High-RI Polymers: Phenyl-substituted siloxanes are known to possess high refractive indices. researchgate.net This suggests that polymers derived from this compound, which contains two phenyl groups, could theoretically be valuable materials for optical applications, including anti-reflective coatings or as components in optical devices where a high RI is desired. DFT calculations could predict the RI of such polymers before their synthesis, enabling a computational screening approach. researchgate.nettitech.ac.jp

Therefore, while specific predictions for this compound are pending, established theoretical methods confirm the potential for calculating its optical properties and those of its derivatives for sensing and other optical applications.

Elucidation of Catalyst-Substrate Interactions (e.g., Hydrogen Bonding) in Stereoselective Reactions

Stereoselective synthesis often relies on subtle, non-covalent interactions between a catalyst and a substrate to control the three-dimensional outcome of a reaction. Computational chemistry is uniquely suited to identify and quantify these weak interactions, such as hydrogen bonds and π-interactions, which are critical in reactions involving chlorosilanes and their derivatives.

This compound and related compounds possess several features that can engage in such interactions: the chloro group can act as a hydrogen bond acceptor, and the phenyl groups can participate in C-H···π and π-π stacking interactions. researchgate.net

Hydrogen Bonding in Catalysis: The hydrolysis of dichlorosilanes can produce silanediols, which are highly effective hydrogen bond donor (HBD) catalysts. rsc.org Computational studies, using methods like Natural Bond Orbital (NBO) analysis, can calculate the energy of the hydrogen bond interaction between the silanediol (B1258837) catalyst and a substrate. rsc.org This interaction, often involving the donation of electron density from a lone pair into a σ* orbital of the O-H bond, activates the substrate and can direct the stereochemical course of the reaction. For example, fenchole-based silanediols have been computationally and experimentally shown to catalyze N-acyl Mannich reactions through hydrogen bonding. rsc.org

Intermolecular Interactions in Crystal Packing: Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net Studies on related chlorodisiloxanes have used this method to identify weak but structurally directing C-H···Cl-Si and C-H···π hydrogen bonds. researchgate.net These same types of interactions are plausible between a catalyst and a substrate like this compound, influencing the geometry of the transition state in a stereoselective reaction.

Control of Stereoselectivity: Theoretical investigations on reactions like the Diels-Alder have demonstrated that hydrogen bonding can be strategically employed to favor one stereoisomer over another. researchgate.net By designing systems where a hydrogen bond can only form in the transition state leading to a specific product (e.g., the exo adduct), the energy of that pathway is lowered, thereby controlling the reaction's selectivity. researchgate.net

These computational methods provide a deep understanding of how non-covalent forces, orchestrated by the structure of a silane and a catalyst, can be harnessed to achieve high levels of stereocontrol in organic synthesis.

Interaction TypeParticipating GroupsComputational Method of StudySignificanceSource(s)
Hydrogen Bonding (Donor)Silanediol (from dichlorosilane hydrolysis)DFT, NBO AnalysisCatalyzes reactions by activating substrates; controls stereoselectivity. rsc.org
C-H···Cl-Si Hydrogen BondPhenyl C-H and Si-ClHirshfeld Surface AnalysisInfluences molecular packing and substrate orientation. researchgate.net
C-H···π InteractionPhenyl C-H and phenyl π-systemHirshfeld Surface AnalysisDirects supramolecular assembly and can control reaction specificities. researchgate.net
π-π StackingAromatic systems (e.g., phenyl groups)X-ray crystallography, DFTDominant interaction in aryl-substituted chlorosilanes, influencing conformation. nih.govaps.org

Comparative Studies with Analogous Organochlorosilanes

Structural and Reactivity Comparisons with Related Chlorosilanes (e.g., Trimethylchlorosilane, Phenyldimethylchlorosilane)

The reactivity of organochlorosilanes in nucleophilic substitution reactions is governed by both electronic and steric factors associated with the substituents on the silicon atom. The central silicon atom is electrophilic, and the Si-Cl bond is the reactive site. The nature of the groups attached to silicon modulates this electrophilicity and the accessibility of the silicon center to incoming nucleophiles.

Structural and Steric Effects: The primary structural difference between (Diphenylmethyl)chlorosilane, Trimethylchlorosilane, and Phenyldimethylchlorosilane lies in the steric bulk of the non-chlorine substituents.

Trimethylchlorosilane (TMSCl): Features three small methyl groups. This results in a relatively unhindered silicon center, making it highly reactive.

Phenyldimethylchlorosilane: Replaces one methyl group with a phenyl ring. The phenyl group is larger than a methyl group but is planar, offering moderate steric hindrance.

This compound: Possesses a large, three-dimensional diphenylmethyl group. This substituent imparts significant steric crowding around the silicon atom.

Computational studies and experimental observations consistently show that bulky substituents on silicon increase the activation energy for reactions such as silylene insertion into the Si-Cl bond. jst.go.jpnih.gov This principle extends to nucleophilic substitution, where steric hindrance can slow down the rate of reaction. libretexts.org For instance, the formation and cleavage of silyl (B83357) ethers, a common application of chlorosilanes, are highly sensitive to steric effects. Silyl ethers derived from bulkier chlorosilanes are more stable and harder to remove, a property that chemists can exploit for selective protection of alcohols. libretexts.org

Reactivity and Electronic Effects: The reactivity of the Si-Cl bond is also influenced by the electronic nature of the substituents. Phenyl groups are electron-withdrawing compared to methyl groups, which can influence the electrophilicity of the silicon atom. However, in the context of chlorosilanes, steric effects are often the dominant factor controlling reactivity. nih.gov

The fundamental reaction for most chlorosilanes is hydrolysis, which can lead to the formation of siloxanes. wikipedia.org The rate of this reaction is also subject to the steric and electronic environment of the silicon atom. In nucleophilic substitution reactions, the chloride ion acts as the leaving group. The stability of the resulting silylium (B1239981) cation or the transition state is influenced by the attached groups. Weaker bases generally make better leaving groups. libretexts.orgyoutube.com While the chloride leaving group is constant across these compounds, the substituents' ability to stabilize the transition state differs.

CompoundSubstituentsRelative Steric HindranceKey Reactivity Features
This compound-CH(Ph)2, -H, -HHighLower reactivity; forms sterically demanding and stable protecting groups.
Trimethylchlorosilane (TMSCl)-CH3, -CH3, -CH3LowHigh reactivity; widely used for silylating a broad range of functional groups. wikipedia.org
Phenyldimethylchlorosilane-Ph, -CH3, -CH3ModerateIntermediate reactivity; offers greater stability than TMS ethers but is more readily cleaved than highly hindered silyl ethers. gelest.com

Differences in Synthetic Efficacy and Stereoselectivity in Catalytic Processes

The structural variations among chlorosilanes directly impact their effectiveness and selectivity in chemical transformations. The size and nature of the substituents on silicon are critical in directing the outcome of catalytic reactions, particularly those aiming for stereocontrol.

Synthetic Efficacy: The efficacy of a chlorosilane in a given reaction is often a measure of its conversion rate and yield under specific conditions. In processes where the chlorosilane is a reactant, its inherent reactivity plays a crucial role. For example, in a study on the chlorination of chlorodimethylsilane, it was found that the conversion rate was significantly influenced by the molecular structure. rsc.org The presence of different substituents leads to different energy barriers for reaction intermediates, resulting in one substrate reacting preferentially over another. rsc.org The high steric hindrance of this compound makes it less reactive and thus potentially less efficient in reactions where rapid conversion is desired, compared to the highly reactive Trimethylchlorosilane. However, this lower reactivity can be advantageous for achieving selectivity in molecules with multiple reactive sites.

Stereoselectivity: The construction of chiral molecules containing a stereogenic silicon center is a significant challenge in organosilicon chemistry. researchgate.net Chiral Lewis base organocatalysts have been employed to achieve enantioselective synthesis of Si-stereogenic silazanes from racemic chlorosilanes. researchgate.net In such processes, the steric profile of the chlorosilane is paramount. The bulky diphenylmethyl group creates a well-defined and sterically crowded environment around the silicon atom. This can enhance the stereochemical discrimination by a chiral catalyst, leading to higher enantiomeric excess in the product. In contrast, the smaller substituents of Trimethylchlorosilane would offer a less defined steric environment, making high stereoselectivity more difficult to achieve. The development of catalytic enantioselective intermolecular C-H silylation reactions also relies on the design of chiral ligands that can effectively control the stereochemistry of the product, a process influenced by the sterics of the reacting silane (B1218182).

Diverse Applications of the Broader Chlorosilane Reagent Class in Academic Research

Chlorosilanes are foundational reagents with a vast range of applications in both academic research and industrial processes. Their utility stems from the reactivity of the Si-Cl bond, which allows for the introduction of silyl groups onto various substrates.

Key Application Areas:

Protecting Groups: Organic chlorosilanes are frequently used to protect reactive functional groups like alcohols, amines, and carboxylic acids during multi-step syntheses. gelest.com The wide variety of available chlorosilanes allows chemists to select a protecting group with the desired stability and cleavage conditions. libretexts.org

Silicone Polymers: Methylchlorosilanes are the primary precursors to silicone polymers (polysiloxanes). wikipedia.org The hydrolysis of dimethyldichlorosilane produces linear polymers like polydimethylsiloxane (B3030410) (PDMS), while methyltrichlorosilane (B1216827) is used as a cross-linking agent to create more complex, branched silicone networks. wikipedia.org

Surface Modification: Chlorosilanes are widely used to modify the surfaces of materials like glass and silicon. wikipedia.org They react with surface hydroxyl groups to form a stable, covalently bound siloxane layer. This can be used to render surfaces hydrophobic or to introduce other functional groups. dtic.milmdpi.com

Precursors to High-Purity Silicon: Trichlorosilane (B8805176) is a critical intermediate in the Siemens process, which is used to produce ultrapure polycrystalline silicon for the semiconductor and solar industries. researchgate.net The chlorosilane is purified by distillation and then reduced with hydrogen. wikipedia.orgresearchgate.net

Coupling Agents: Silane coupling agents are used to promote adhesion between inorganic materials (like glass fibers or metal oxides) and organic polymers in composites. mdpi.com They form a durable bridge at the interface, enhancing the mechanical properties of the material.

Cross-Coupling Reactions: Silane reagents also play a role in mediating cross-coupling reactions, serving as alternatives to traditional metal catalysts in certain transformations. lsu.edu

The broad utility of the chlorosilane class, from the highly reactive trichlorosilane in industrial silicon production to complex, sterically hindered silanes in stereoselective synthesis, underscores their importance in modern chemistry.

Future Directions and Emerging Research Avenues for Diphenylmethyl Chlorosilane

Exploration of Novel Synthetic Methodologies

The traditional synthesis of organochlorosilanes, often through the Müller-Rochow direct process, is energy-intensive and can produce a mixture of products. mdpi.comwikipedia.org Future research will likely focus on developing more selective, efficient, and milder synthetic routes to (Diphenylmethyl)chlorosilane and related compounds.

Key research avenues include:

Catalytic Cross-Coupling Reactions: The development of new catalytic systems for the cross-coupling of chlorosilanes has emerged as an efficient method for creating silicon-carbon bonds. researchgate.net Research into nickel-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents, for example, allows for the selective synthesis of various organochlorosilanes. researchgate.net Applying such methodologies could provide a direct and controlled route to this compound from more accessible precursors.

Hydrosilylation Followed by Chlorination: Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a highly atom-economical method for forming Si-C bonds. wikipedia.org Future strategies could involve the hydrosilylation of a suitable diphenyl-substituted alkene with a simple hydrosilane, followed by a selective chlorination step. An efficient method for synthesizing various chlorosilanes, including phenyl-substituted variants like Ph2SiHCl and Ph2SiCl2, from their corresponding hydrosilanes has been reported, with yields often exceeding 90%. researchgate.net

Electrochemical Synthesis: Recent advancements have demonstrated the synthesis of disilanes and oligosilanes from chlorosilanes using electrochemical methods. osti.gov This approach allows for the reductive activation of chlorosilanes under mild conditions, offering improved chemoselectivity compared to traditional methods like Wurtz coupling. osti.gov Exploring electrochemical routes could lead to novel and more controlled syntheses of complex silanes, including this compound derivatives.

Biocatalysis: While still a nascent field for organosilicon chemistry, the use of enzymes to catalyze Si-C bond formation is a groundbreaking area of research. nih.gov Engineered enzymes have shown the potential to construct these bonds via carbene insertion into Si-H bonds. nih.gov Future exploration could lead to biocatalytic routes for the enantioselective synthesis of chiral silanes, which could be precursors to functionalized this compound analogues.

Innovations in Advanced Material Design and Functionalization

The reactivity of the Si-Cl bond in this compound makes it an ideal candidate for the functionalization of surfaces and the creation of novel polymeric materials. wikipedia.org The diphenylmethyl group can impart unique thermal, mechanical, and optical properties to the resulting materials.

Emerging areas of innovation include:

Surface Modification and Functionalization: Chlorosilanes are widely used to modify surfaces by reacting with hydroxyl groups to form stable siloxane bonds (Si-O-Si). researchgate.net This allows for the covalent attachment of the silane's organic groups to inorganic substrates. researchgate.net this compound can be used to create dense, homogeneous monolayers on various surfaces like silicon and quartz. cmu.edu This functionalization can alter surface properties such as hydrophobicity and can serve as a platform for further chemical transformations or the grafting of polymer layers. cmu.edunih.gov

Advanced Silicone Polymers: The hydrolysis of organochlorosilanes is the fundamental reaction for producing silicone polymers (polysiloxanes). wikipedia.org By incorporating the bulky and rigid diphenylmethyl group into the polymer backbone, researchers can synthesize silicones with enhanced thermal stability, refractive index, and mechanical strength. These materials could find applications in high-performance elastomers, resins, and coatings.

Hybrid Organic-Inorganic Materials: this compound can act as a coupling agent to bridge organic polymers and inorganic materials, leading to the development of hybrid composites. researchgate.net These materials can exhibit a combination of properties from both components, such as the flexibility of a polymer and the rigidity of an inorganic filler. Research in this area is focused on creating materials for applications ranging from nanocomposites to advanced coatings. mdpi.com

Dendrimer Synthesis: Carbosilane dendrimers, highly branched macromolecules, can be synthesized using a sequence of hydrosilylation and reduction or Grignard reactions. rsc.org Chlorosilanes are key intermediates in these synthetic routes. The unique structure of this compound could be exploited to create novel dendrimer architectures with potential applications in drug delivery and catalysis.

Green Chemistry Approaches in Silane (B1218182) Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of organosilicon compounds. researchgate.net The production of chlorosilanes often involves hazardous reagents and generates significant waste, such as hydrogen chloride. mdpi.com Future research will prioritize the development of more environmentally benign processes.

Key green chemistry avenues are:

Alternative Monomers: A major focus of green chemistry in this field is the search for alternatives to chlorosilane monomers to avoid the production of corrosive byproducts. mdpi.com Alkoxysilanes are a promising alternative as their reactions with hydroxyl-containing compounds produce alcohols, which are less hazardous than HCl. mdpi.comresearchgate.net Research is ongoing to develop efficient, chlorine-free direct synthesis routes to produce these compounds. mdpi.com

Solvent-Free Reactions: Eliminating solvents from chemical reactions leads to cleaner, more efficient, and economical processes. researchgate.net Methodologies such as mechanochemistry (using mechanical force, e.g., ball milling, to induce reactions) are being explored for the direct synthesis of organosilicon compounds, potentially reducing the reliance on solvents and high temperatures. mdpi.com

Waste Valorization: Research into safely converting contaminated chlorosilane waste streams into environmentally inert and potentially useful materials is crucial. google.com Processes that hydrolyze and neutralize chlorosilane byproducts can transform hazardous waste into stable materials like calcium chloride and silica (B1680970), preventing environmental contamination. google.com

Development of Next-Generation Catalytic Systems

Catalysis is at the heart of organosilicon chemistry, enabling key transformations like hydrosilylation, cross-coupling, and polymerization. e-bookshelf.de The development of more active, selective, and robust catalysts is a continuous research endeavor.

Future directions in catalysis related to this compound include:

Hydrosilylation Catalysts: While platinum-based catalysts are highly effective, there is a drive to develop systems based on earth-abundant metals. nih.gov Furthermore, creating catalysts that are tolerant of a wider range of functional groups will expand the scope of the hydrosilylation reaction, allowing for the synthesis of more complex organosilanes. nih.gov Research into rhodium(I) catalysts, for example, has shown drastically improved efficiency and selectivity in certain hydrosilylation reactions compared to conventional platinum catalysts. nih.gov

Catalytic Hydrogenolysis of Chlorosilanes: The conversion of chlorosilanes back to hydrosilanes is a key step in recycling and synthetic pathways. chemrxiv.org Developing efficient catalytic systems for this transformation is a significant challenge due to the strength of the Si-Cl bond. chemrxiv.org Recent breakthroughs include the use of iridium(III) pincer complexes and ruthenium-based bifunctional catalysts that can perform this hydrogenolysis under mild conditions. chemrxiv.orgnih.gov These advancements provide valuable routes to valuable hydrochlorosilanes. nih.gov

Dismutation and Disproportionation Catalysts: The catalytic dismutation (or disproportionation) of chlorosilanes is an industrial process used to produce silane (SiH4) and other valuable silicon compounds. mdpi.com Research is focused on developing more active and stable catalysts, such as novel ion-exchange resins and potentially metal-containing nanocatalysts, to improve the efficiency and productivity of these reactions under a wider range of temperatures and pressures. mdpi.com

Catalysts for C-H Activation: Direct C-H bond activation and subsequent silylation is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on rhodium, have shown promise in catalyzing the straightforward arylation of substrates using organosilicon reagents through C-H activation. acs.org Applying this concept could lead to novel, direct routes for synthesizing complex aryl silanes like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.